molecular formula C20H15ClN2O4S B2784276 4-((4-chlorophenyl)sulfonyl)-N-(furan-2-ylmethyl)-2-phenyloxazol-5-amine CAS No. 823828-40-6

4-((4-chlorophenyl)sulfonyl)-N-(furan-2-ylmethyl)-2-phenyloxazol-5-amine

Cat. No.: B2784276
CAS No.: 823828-40-6
M. Wt: 414.86
InChI Key: PSBPULRFCBUGCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((4-Chlorophenyl)sulfonyl)-N-(furan-2-ylmethyl)-2-phenyloxazol-5-amine is a complex organic compound characterized by its unique structural features, including a sulfonyl group, a furan ring, and an oxazolamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-((4-chlorophenyl)sulfonyl)-N-(furan-2-ylmethyl)-2-phenyloxazol-5-amine typically involves multiple steps, starting with the preparation of the core oxazolamine structure. One common approach is the reaction of 2-furancarboxaldehyde with 4-chlorophenylsulfonyl chloride in the presence of an amine source under controlled conditions.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with precise temperature and pressure control to ensure high yield and purity. The process involves the use of catalysts to facilitate the reaction and purification steps to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of sulfonyl oxide derivatives.

  • Reduction: Production of reduced oxazolamine derivatives.

  • Substitution: Generation of substituted oxazolamine compounds.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules with potential pharmaceutical applications.

Biology: It serves as a probe in biological studies to understand cellular processes and interactions.

Medicine: The compound has shown promise in drug discovery, particularly in the development of new therapeutic agents targeting various diseases.

Industry: It is utilized in the production of advanced materials and polymers due to its unique chemical properties.

Mechanism of Action

The mechanism by which 4-((4-chlorophenyl)sulfonyl)-N-(furan-2-ylmethyl)-2-phenyloxazol-5-amine exerts its effects involves its interaction with specific molecular targets. The sulfonyl group can act as a leaving group, facilitating nucleophilic substitution reactions, while the oxazolamine moiety can participate in hydrogen bonding and other interactions with biological targets.

Comparison with Similar Compounds

  • 4,4'-Diaminodiphenyl sulfone: Used in the production of high-performance polymers.

  • Bis(4-chlorophenyl) sulfone: Utilized in the synthesis of temperature-resistant plastics.

Properties

IUPAC Name

4-(4-chlorophenyl)sulfonyl-N-(furan-2-ylmethyl)-2-phenyl-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2O4S/c21-15-8-10-17(11-9-15)28(24,25)20-19(22-13-16-7-4-12-26-16)27-18(23-20)14-5-2-1-3-6-14/h1-12,22H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSBPULRFCBUGCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(O2)NCC3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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